3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
BenchChem offers high-quality 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-28-11-7-8-18-14-19(9-10-21(18)28)22(29-12-5-6-13-29)17-27-26(30)20-15-23(31-2)25(33-4)24(16-20)32-3/h9-10,14-16,22H,5-8,11-13,17H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQXJEFMPIYCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trimethoxybenzamide moiety linked to a tetrahydroquinoline-pyrrolidine scaffold. This unique combination may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3 |
| Molecular Weight | 344.46 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies show that derivatives of tetrahydroquinoline possess the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies have demonstrated that 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of pancreatic cancer cells significantly . The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
The compound has shown promise in neuroprotection. In animal models of neurodegenerative diseases, it has been reported to enhance cognitive function and reduce neuroinflammation . The tetrahydroquinoline structure is often associated with cholinergic activity, which may contribute to its neuroprotective properties.
The biological activity of this compound may be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts .
- Antioxidant Pathways : The trimethoxy groups may enhance the electron-donating ability of the molecule, facilitating its role as an antioxidant by neutralizing reactive oxygen species (ROS) .
- Apoptotic Pathways : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 µM to 25 µM depending on the cell type. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Study 2: Neuroprotection in Rodent Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance in maze tests and reduced levels of amyloid-beta plaques compared to control groups . This suggests potential applications in treating neurodegenerative disorders.
Scientific Research Applications
The compound 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is of significant interest in various scientific research applications. This article will explore its applications in medicinal chemistry, neuropharmacology, and potential therapeutic uses, supported by relevant data tables and case studies.
Structural Overview
The compound features a benzamide core with three methoxy groups and a side chain that includes a tetrahydroquinoline and a pyrrolidine moiety. This unique structure contributes to its biological activity.
Antidepressant Activity
Research has indicated that derivatives of the compound exhibit antidepressant-like effects in animal models. A study demonstrated that administration of similar benzamide derivatives led to increased serotonin levels in the brain, suggesting potential use as antidepressants .
Antitumor Properties
Preliminary studies show that related compounds possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structural features have been tested against breast and prostate cancer cells, showing promising results .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .
Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced activity in the forced swim test and tail suspension test, which are commonly used to assess antidepressant efficacy .
Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxicity of structurally related compounds on human cancer cell lines. The results showed that these compounds inhibited cell growth by inducing apoptosis through caspase activation pathways. Notably, one derivative demonstrated IC50 values lower than standard chemotherapeutic agents used for breast cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Case Study Results
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide core undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| 6M HCl, reflux (4 hr) | 3,4,5-trimethoxybenzoic acid + 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylamine | Hydrochloric acid |
| 5% NaOH, 80°C (2.5 hr) | Sodium 3,4,5-trimethoxybenzoate + amine byproduct | Sodium hydroxide |
Nucleophilic substitution at the amide carbonyl is sterically hindered but achievable with organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Methoxy Group Transformations
The three methoxy groups participate in demethylation and nucleophilic substitution:
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃ (1.2 equiv), CH₂Cl₂, −78°C → rt | Conversion to phenolic –OH groups | |
| O-Methylation | MeI, K₂CO₃, DMF, 60°C | Retention of methoxy groups | |
| Nucleophilic substitution | NaN₃, DMSO, 120°C | Replacement of methoxy with azide group |
Pyrrolidine Ring Modifications
The pyrrolidine moiety undergoes alkylation and acylation:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpyrrolidinium derivative | Limited by steric effects |
| Acylation | AcCl, Et₃N, THF | N-acetylpyrrolidine | Requires anhydrous conditions |
Additionally, the pyrrolidine nitrogen acts as a weak base (pKa ~11), enabling salt formation with strong acids (e.g., HCl) .
Tetrahydroquinoline Reactivity
The tetrahydroquinoline system participates in:
Hydrogenation :
-
Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces aromaticity, yielding decahydroquinoline derivatives.
Oxidation :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 80°C | Quinoline N-oxide |
| m-CPBA | CH₂Cl₂, 0°C | Epoxidation at unsaturated bonds |
Electrophilic Aromatic Substitution
The electron-rich tetrahydroquinoline ring undergoes regioselective substitutions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C7 | ~45% |
| Sulfonation | H₂SO₄/SO₃ | C5 | ~32% |
Stability Under Environmental Conditions
Critical degradation pathways include:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous solution (pH 7.4) | Hydrolysis of amide bond | 48 hr |
| UV light (254 nm) | Radical-mediated C–N bond cleavage | 6 hr |
| High humidity (>80% RH) | Methoxy group oxidation | 14 days |
This compound’s reactivity profile underscores its utility in medicinal chemistry for prodrug design and targeted modifications. Experimental data highlight the need for controlled conditions to preserve structural integrity during synthesis and storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
